2-tert-butyl-7-nitro-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-7-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The presence of the nitro group at the 7th position and the tert-butyl group at the 2nd position makes this compound unique and potentially useful in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2-tert-butyl-7-nitro-2H-indazole can be achieved through several methods. One common approach involves the nitration of 2-tert-butylindazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 7th position.
Another method involves the use of transition metal-catalyzed reactions. For example, the nitration-annulation reaction using tert-butyl nitrite and a silver catalyst can be employed to synthesize this compound . This method offers good yields and minimizes the formation of byproducts.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-7-nitro-2H-indazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the role of nitric oxide synthase in various biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-7-nitro-2H-indazole involves its interaction with specific molecular targets. For example, the nitro group can act as an electron-withdrawing group, enhancing the compound’s ability to interact with enzyme active sites . The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity and affecting the associated biological pathways .
Vergleich Mit ähnlichen Verbindungen
2-tert-butyl-7-nitro-2H-indazole can be compared with other indazole derivatives, such as:
7-Nitroindazole: Similar to this compound, 7-nitroindazole is known for its ability to inhibit nitric oxide synthase.
2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: This compound has a similar structure but lacks the nitro group, which may result in different biological activities.
The presence of the tert-butyl and nitro groups in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
61063-07-8 |
---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2-tert-butyl-7-nitroindazole |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)13-7-8-5-4-6-9(14(15)16)10(8)12-13/h4-7H,1-3H3 |
InChI-Schlüssel |
TWNPEPRKZFPTNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=C2C=CC=C(C2=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.